molecular formula C8H10FNO2 B1601933 3,5-Dimethoxy-2-fluoroaniline CAS No. 651734-61-1

3,5-Dimethoxy-2-fluoroaniline

Cat. No. B1601933
M. Wt: 171.17 g/mol
InChI Key: ZHUWTVUANDGPRC-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-2-fluoroaniline is a chemical compound with the CAS Number: 651734-61-1 and Linear Formula: C8H10FNO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxy-2-fluoroaniline is represented by the formula C8H10FNO2 . The InChI code for this compound is 1S/C8H10FNO2/c1-11-5-3-6 (10)8 (9)7 (4-5)12-2/h3-4H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

3,5-Dimethoxy-2-fluoroaniline has a molecular weight of 171.17 g/mol . It is a yellow to brown solid and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Fluorescence Studies in Biomolecular Research

3,5-Dimethoxy-2-fluoroaniline, due to its unique structural and electronic properties, has potential applications in fluorescence studies for biomolecular research. Fluorophores, which are molecules that can re-emit light upon light excitation, play a crucial role in labeling and detecting biological molecules. A study by Summerer et al. (2006) introduced a fluorescent amino acid, genetically encoded in Saccharomyces cerevisiae, which showcases the application of such compounds in studying protein structure, dynamics, and interactions. The fluorescent amino acid utilized, dansylalanine, shares structural motifs with 3,5-Dimethoxy-2-fluoroaniline, highlighting the compound's potential in biosynthetic incorporation into proteins for fluorescence-based studies (Summerer et al., 2006).

Photophysics and Sensor Development

Another area of application is in the development of optical sensors and studying photophysical properties of molecules. Ghosh et al. (2013) synthesized novel fluorophores for comprehensive photophysical characterization in various solvents, indicating the potential of 3,5-Dimethoxy-2-fluoroaniline derivatives in tuning solution-phase photophysics for sensor development. These compounds, due to their solvent sensitivity, could serve as probes in detecting changes in environmental conditions or as components in optical fiber chemical sensors (Ghosh et al., 2013).

Chemical Sensing and Environmental Monitoring

Zhang et al. (2002) described the use of a porphyrin dimer as a sensing agent in an optical fiber chemical sensor for mercury ions, showcasing the importance of fluorophore-based sensors in environmental monitoring. The response of the sensor was based on the fluorescence quenching of the porphyrin dimer by mercury, demonstrating how derivatives of 3,5-Dimethoxy-2-fluoroaniline could be utilized in designing sensors with excellent selectivity and sensitivity for specific metal ions in environmental samples (Zhang et al., 2002).

Novel Drug Design and Pharmacological Studies

In the pharmaceutical domain, derivatives of 3,5-Dimethoxy-2-fluoroaniline could be explored for designing novel drug molecules with enhanced pharmacological properties. The study by Mori et al. (2000) on a new class of radiation-activated antitumor prodrugs provides an example of how structural modifications in drug design can result in significant improvements in drug reactivity and efficacy. This underscores the potential of 3,5-Dimethoxy-2-fluoroaniline derivatives in the synthesis of novel prodrugs or as pharmacophores in drug discovery (Mori et al., 2000).

Safety And Hazards

The safety information for 3,5-Dimethoxy-2-fluoroaniline includes hazard statements H302, H315, H320, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUWTVUANDGPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571502
Record name 2-Fluoro-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3,5-dimethoxyaniline

CAS RN

651734-61-1
Record name 2-Fluoro-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 56.6 g (0.21 mol) of (2-fluoro-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester, 184 mL of trifluoroacetic acid was added to give a homogeneous solution which was stirred at room temperature for 30 minutes. After 30 minutes, the reaction mixture was concentrated in vacuo. To the residue, a saturated solution of sodium bicarbonate was carefully added to pH 8. The resulting suspension was extracted two times with diethylether. The combined diethylether layers were washed one time with brine, dried over sodium sulfate, filtered and evaporated to give 34.1 g (95.5%) of title compound. MS (APCI) (m+1)/z 172.0.
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
184 mL
Type
reactant
Reaction Step One
Yield
95.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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